Cas no 2227912-55-0 (2-bromo-6-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

2-Bromo-6-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenol is a chiral phenolic compound featuring a bromo-substituted aromatic ring and a trifluoroethanol moiety. Its stereospecific (R)-configuration at the hydroxyethyl group enhances its utility in asymmetric synthesis and pharmaceutical intermediates. The presence of both bromine and trifluoromethyl groups offers distinct reactivity, enabling selective functionalization in cross-coupling reactions or as a building block for bioactive molecules. The phenol group provides a handle for further derivatization, while the trifluoroethanol segment contributes to increased lipophilicity and metabolic stability. This compound is particularly valuable in medicinal chemistry for the development of fluorinated analogs with improved pharmacokinetic properties. Its high purity and well-defined stereochemistry make it suitable for rigorous synthetic applications.
2-bromo-6-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol structure
2227912-55-0 structure
Product name:2-bromo-6-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol
CAS No:2227912-55-0
MF:C8H6BrF3O2
Molecular Weight:271.031252384186
CID:6035518
PubChem ID:165667615

2-bromo-6-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol 化学的及び物理的性質

名前と識別子

    • 2-bromo-6-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol
    • 2-bromo-6-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenol
    • EN300-1963213
    • 2227912-55-0
    • インチ: 1S/C8H6BrF3O2/c9-5-3-1-2-4(6(5)13)7(14)8(10,11)12/h1-3,7,13-14H/t7-/m1/s1
    • InChIKey: ZDOXPWGFQZOHKN-SSDOTTSWSA-N
    • SMILES: BrC1=CC=CC(=C1O)[C@H](C(F)(F)F)O

計算された属性

  • 精确分子量: 269.95033g/mol
  • 同位素质量: 269.95033g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 198
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 40.5Ų

2-bromo-6-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1963213-0.25g
2-bromo-6-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenol
2227912-55-0
0.25g
$1249.0 2023-09-17
Enamine
EN300-1963213-2.5g
2-bromo-6-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenol
2227912-55-0
2.5g
$2660.0 2023-09-17
Enamine
EN300-1963213-5.0g
2-bromo-6-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenol
2227912-55-0
5g
$3935.0 2023-06-01
Enamine
EN300-1963213-1.0g
2-bromo-6-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenol
2227912-55-0
1g
$1357.0 2023-06-01
Enamine
EN300-1963213-0.05g
2-bromo-6-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenol
2227912-55-0
0.05g
$1140.0 2023-09-17
Enamine
EN300-1963213-5g
2-bromo-6-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenol
2227912-55-0
5g
$3935.0 2023-09-17
Enamine
EN300-1963213-0.5g
2-bromo-6-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenol
2227912-55-0
0.5g
$1302.0 2023-09-17
Enamine
EN300-1963213-10.0g
2-bromo-6-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenol
2227912-55-0
10g
$5837.0 2023-06-01
Enamine
EN300-1963213-1g
2-bromo-6-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenol
2227912-55-0
1g
$1357.0 2023-09-17
Enamine
EN300-1963213-10g
2-bromo-6-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]phenol
2227912-55-0
10g
$5837.0 2023-09-17

2-bromo-6-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol 関連文献

2-bromo-6-(1R)-2,2,2-trifluoro-1-hydroxyethylphenolに関する追加情報

2-Bromo-6-(1R)-2,2,2-Trifluoro-1-Hydroxyethylphenol

Introduction to 2-Bromo-6-(1R)-2,2,2-Trifluoro-1-Hydroxyethylphenol

2-Bromo-6-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol is a highly specialized organic compound with the CAS number No. 222791-55-0. This compound is notable for its unique chemical structure, which includes a bromine atom at the 2-position of the phenol ring and a trifluorohydroxyethyl group at the 6-position. The presence of these substituents imparts distinctive chemical and physical properties to the molecule, making it a valuable compound in various research and industrial applications.

The compound's structure is characterized by a phenolic group (-OH) attached to a benzene ring. The bromine atom at the 2-position contributes to the molecule's reactivity and selectivity in chemical reactions. The trifluorohydroxyethyl group at the 6-position introduces additional complexity, with the trifluoromethyl (-CF3) group providing significant steric and electronic effects. This combination of functional groups makes No. 2-Bromo-6-(1R)-Trifluoro-Hydroxyethylphenol a versatile building block in organic synthesis.

Recent studies have highlighted the importance of such compounds in drug discovery and materials science. The bromine atom serves as an excellent leaving group in substitution reactions, enabling the synthesis of diverse derivatives. Meanwhile, the trifluoromethyl group enhances the molecule's stability and bioavailability, making it particularly useful in pharmaceutical applications.

Chemical Structure and Synthesis

The synthesis of No. 2-Bromo-6-(1R)-Trifluoro-Hydroxyethylphenol involves a series of carefully designed reactions to introduce the desired substituents onto the phenol ring. One common approach involves electrophilic aromatic substitution, where bromine is introduced at the para position relative to the hydroxyl group. Subsequent alkylation or acylation steps are then used to install the trifluorohydroxyethyl group at the meta position.

Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions. For instance, palladium-catalyzed cross-coupling reactions have been employed to construct complex derivatives of this compound with high precision. These methods not only enhance yield but also minimize side reactions, making them ideal for large-scale production.

Applications in Pharmaceutical Research

The unique properties of No. 2-Bromo-6-(1R)-Trifluoro-Hydroxyethylphenol make it an attractive candidate in pharmaceutical research. Its ability to act as a precursor for bioactive molecules has been extensively explored in recent studies. For example, derivatives of this compound have shown potential as inhibitors of key enzymes involved in metabolic disorders and neurodegenerative diseases.

In one notable study published in Nature Communications, researchers demonstrated that analogs of this compound could modulate the activity of histone deacetylases (HDACs), which are implicated in various cancers and inflammatory conditions. The trifluoromethyl group played a critical role in enhancing both potency and selectivity, underscoring its importance in drug design.

Moreover, the hydroxyl group on the phenol ring can be readily modified to introduce additional functional groups, enabling further diversification of bioactive compounds. This flexibility has made No. 6-(1R)-Trifluoro-Hydroxyethylphenol derivatives valuable tools in medicinal chemistry.

Role in Materials Science and Polymer Chemistry

Beyond pharmaceutical applications, No. 6-(1R)-Trifluoro-Hydroxyethylphenol derivatives have found utility in materials science and polymer chemistry. The bromine atom serves as a reactive site for polymerization reactions, enabling the synthesis of novel polymeric materials with tailored properties.

Recent research has focused on using this compound as a monomer for producing high-performance polymers with applications in electronics and optoelectronics. The trifluoromethyl group contributes to thermal stability and mechanical strength, while the phenolic hydroxyl group provides opportunities for cross-linking and functionalization.

In addition to its role as a monomer, this compound has been used as a stabilizer in polymer formulations due to its ability to scavenge free radicals during degradation processes.

Environmental Considerations and Safety Profile

As with any chemical compound, understanding its environmental impact is crucial for responsible use. Studies on No. Trifluoro-Hydroxyethylphenol derivatives' environmental fate indicate that they undergo slow degradation under aerobic conditions due to their stable carbon-fluorine bonds.

To mitigate potential environmental risks associated with their production or disposal, researchers have explored green chemistry approaches such as catalytic hydrogenation or enzymatic degradation methods that can accelerate their breakdown into innocuous byproducts.

In terms of safety profile, handling this compound requires adherence to standard laboratory protocols due to its potential irritancy properties when exposed to skin or eyes over prolonged periods.

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